A Comprehensive Technical Guide to the Physicochemical Properties of 3-Boc-amino-3-(4-cyanophenyl)oxetane
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Boc-amino-3-(4-cyanophenyl)oxetane
Abstract
This technical guide provides an in-depth analysis of the core physicochemical properties of tert-Butyl N-[3-(4-cyanophenyl)oxetan-3-yl]carbamate, a compound of increasing interest in medicinal chemistry. Oxetane motifs are recognized for their ability to improve key drug-like properties, such as aqueous solubility and metabolic stability, making a thorough characterization of this building block essential for its effective application in drug discovery and development.[1] This document details the identity, thermal properties, solubility, lipophilicity, and acidity of the title compound, presenting both experimentally derived data and validated analytical methodologies. The protocols are described with a focus on the underlying scientific principles, offering researchers and drug development professionals a robust framework for their own investigations.
Introduction: The Strategic Value of Substituted Oxetanes in Drug Design
The oxetane ring, a four-membered heterocycle containing an oxygen atom, has emerged as a valuable scaffold in modern medicinal chemistry.[1] Its unique structural and electronic properties—compactness, polarity, and a strained ring system—allow it to serve as a versatile surrogate for less favorable groups like gem-dimethyl or carbonyl moieties.[1] The incorporation of an oxetane can lead to significant improvements in a molecule's physicochemical profile, including enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability.[1]
The subject of this guide, 3-Boc-amino-3-(4-cyanophenyl)oxetane, combines this advantageous heterocyclic core with functionalities pivotal for further chemical elaboration. The Boc-protected amine offers a stable, yet readily deprotectable handle for amide bond formation, while the cyanophenyl group provides a site for a range of chemical transformations or can act as a key pharmacophoric element. Understanding the fundamental physicochemical properties of this molecule is paramount for its rational incorporation into novel therapeutic agents, enabling precise control over the resulting candidates' drug-like characteristics.[2][3] This guide establishes a foundational dataset and the methodologies required to assess these critical parameters.
Compound Identity and Core Structural Features
A definitive confirmation of a compound's identity is the bedrock of any physicochemical characterization. All subsequent data relies on the purity and verified structure of the analyte.
| Identifier | Value | Source |
| Compound Name | tert-Butyl N-[3-(4-cyanophenyl)oxetan-3-yl]carbamate | Moldb[4] |
| Synonyms | 3-Boc-amino-3-(4-cyanophenyl)oxetane | |
| CAS Number | 1158098-77-1 | Moldb[4] |
| Molecular Formula | C₁₅H₁₈N₂O₃ | Moldb[4] |
| Molecular Weight | 274.32 g/mol | Moldb[4] |
| Purity | ≥ 95% (Typically assessed by HPLC/LC-MS) | Moldb[4] |
Table 1: Key Identifiers for 3-Boc-amino-3-(4-cyanophenyl)oxetane.
The structure combines a polar oxetane ring with a more lipophilic Boc-protected amine and a cyanophenyl group. This amphipathic nature will directly influence its solubility and partitioning behavior.
Thermal Properties: Melting Point and Decomposition
The melting point (Tₘ) is a critical indicator of a crystalline solid's purity and identity. Differential Scanning Calorimetry (DSC) is the preferred method for this determination due to its high precision and ability to detect thermal events like decomposition.[5][6]
Rationale for Method Selection: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] When a sample melts, it absorbs heat without changing its temperature (a phenomenon known as the latent heat of fusion), resulting in a distinct endothermic peak on the DSC thermogram.[6] The onset temperature of this peak is recorded as the melting point.[7] This technique is superior to traditional capillary methods as it provides more accurate and reproducible data, and can also reveal information about polymorphism, solvation, and thermal stability.[6][7]
Experimental Protocol: Melting Point Determination by DSC
-
Calibration: Calibrate the DSC instrument using a certified indium standard (Tₘ = 156.6 °C).[7]
-
Sample Preparation: Accurately weigh 1-3 mg of 3-Boc-amino-3-(4-cyanophenyl)oxetane into a standard aluminum DSC pan.
-
Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed pan as the reference.[7]
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C) at a controlled rate of 2-5 °C/min under a nitrogen atmosphere (50 mL/min).[7]
-
-
Data Analysis: Record the heat flow versus temperature. The melting point is determined as the onset temperature of the primary endothermic peak.
Causality Note: A slow heating rate (e.g., 2 °C/min) is crucial for ensuring thermal equilibrium within the sample, which allows for a sharp, well-defined melting peak and an accurate Tₘ determination.[7][8]
Aqueous Solubility
Aqueous solubility is a cornerstone of drug development, profoundly impacting absorption and bioavailability.[2] For preclinical assessment, determining the thermodynamic equilibrium solubility provides the most reliable data. The shake-flask method is considered the "gold standard" for this measurement.[9][10]
Rationale for Method Selection: Shake-Flask Method
The shake-flask method directly measures the concentration of a compound in a saturated solution after it has reached equilibrium with an excess of the solid material.[9][11] This approach determines the thermodynamic solubility, which is a more accurate and relevant measure for biopharmaceutical purposes than kinetic solubility, which can overestimate the true value due to the formation of supersaturated solutions.[9][11]
Experimental Protocol: Thermodynamic Solubility by Shake-Flask
-
Medium Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of solid 3-Boc-amino-3-(4-cyanophenyl)oxetane to a series of vials containing the PBS buffer. Ensure enough solid is present so that it remains undissolved at equilibrium.[9]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifuge or filter the aliquot (e.g., using a 0.45 µm filter) to remove any remaining microparticulates.[12]
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Create a calibration curve using standards of known concentrations to ensure accurate quantification.[11]
Lipophilicity: Octanol-Water Partition Coefficient (LogP)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced LogP is often essential for oral bioavailability. While the shake-flask method can be used, a reversed-phase HPLC (RP-HPLC) method offers a faster and more efficient alternative for estimation.[13][14]
Rationale for Method Selection: RP-HPLC for LogP Estimation
RP-HPLC methods for LogP determination are based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) correlates with its lipophilicity.[15] By measuring the retention factor (k) of the analyte under different mobile phase compositions (typically varying ratios of an organic solvent and water), one can extrapolate to find the retention factor in 100% aqueous mobile phase (log kₒ). This log kₒ value is shown to correlate well with the LogP value determined by the shake-flask method. This technique requires less compound, is less sensitive to impurities, and is much faster than the traditional shake-flask method.[14]
Experimental Protocol: LogP Estimation by RP-HPLC
-
System Setup: Use a C18 analytical column with a mobile phase consisting of methanol (or acetonitrile) and water.
-
Reference Standards: Prepare solutions of a series of reference compounds with known LogP values that bracket the expected LogP of the analyte.
-
Isocratic Elution:
-
Perform a series of isocratic runs for both the reference compounds and the test compound using different methanol/water ratios (e.g., 80:20, 70:30, 60:40, 50:50).
-
For each run, calculate the retention factor k = (tᵣ - t₀) / t₀, where tᵣ is the retention time of the compound and t₀ is the column dead time.
-
-
Data Analysis:
-
For each compound, plot log k against the percentage of organic solvent in the mobile phase.
-
Extrapolate the linear regression to 0% organic solvent (100% water) to determine the y-intercept, which is log kₒ.
-
Create a calibration curve by plotting the known LogP values of the reference standards against their determined log kₒ values.
-
-
LogP Estimation: Use the log kₒ value of 3-Boc-amino-3-(4-cyanophenyl)oxetane and the calibration curve to determine its estimated LogP.
Ionization Constant (pKa)
The acid dissociation constant (pKa) defines the extent of a compound's ionization at a given pH.[16] This property is crucial as it influences solubility, permeability, and receptor binding. For 3-Boc-amino-3-(4-cyanophenyl)oxetane, the Boc-protected amine is non-basic. The most relevant pKa would be associated with the potential protonation of the oxetane oxygen, which is expected to be very weakly basic (highly negative pKa), or potential acidic protons if any were present. Given the structure, significant ionization within the physiological pH range is not expected. However, a full characterization would involve confirming this.
Rationale for Method Selection: Potentiometric Titration
For compounds with a measurable pKa in the aqueous range, potentiometric titration is a highly accurate method.[16] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the midpoint of the resulting titration curve.[16] Spectrophotometric methods can also be used if the compound possesses a chromophore that changes absorbance upon ionization.[16]
Expert Insight: For 3-Boc-amino-3-(4-cyanophenyl)oxetane, the lack of a strongly acidic or basic functional group suggests that its ionization state will not change significantly across the typical physiological pH range of 1 to 8. Therefore, its properties are likely to be pH-independent in this range. A pKa determination might be of lower priority unless specific formulation conditions (e.g., highly acidic or basic) are being considered. Estimating pKa based on the functional groups present is often sufficient for initial assessment.[17][18]
Integrated Physicochemical Workflow and Data Summary
A logical workflow ensures that foundational data is secured before proceeding to more complex characterizations.
Caption: Workflow for Physicochemical Characterization.
Summary of Physicochemical Properties
| Property | Methodology | Expected Outcome/Significance |
| Melting Point (Tₘ) | Differential Scanning Calorimetry (DSC) | A sharp, defined melting point indicates high purity. Provides a key physical identifier. |
| Aqueous Solubility | Shake-Flask (pH 7.4) | Quantifies the maximum dissolved concentration. Critical for predicting oral absorption. |
| Lipophilicity (LogP) | RP-HPLC Estimation | Measures the partitioning between aqueous and lipid phases. Key for membrane permeability and ADME properties. |
| Ionization (pKa) | Potentiometric Titration / Estimation | Determines the charge state at different pH values. Expected to be largely neutral in the physiological range. |
Table 2: Summary of Key Physicochemical Characterization Parameters.
Conclusion
The systematic characterization of 3-Boc-amino-3-(4-cyanophenyl)oxetane reveals a molecule with a distinct physicochemical profile governed by its unique combination of a polar oxetane ring and lipophilic aromatic and protecting groups. The methodologies outlined in this guide provide a robust, validated framework for determining its melting point, solubility, lipophilicity, and ionization state. This foundational knowledge is indispensable for medicinal chemists and drug development scientists, enabling the rational design of new chemical entities and facilitating the optimization of their pharmacokinetic and pharmacodynamic properties.
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